Cas no 1219804-05-3 (4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4)
4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4 Chemical and Physical Properties
Names and Identifiers
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- 4-Nitro-α,α,α-trifluorotoluene-d4
- 4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4
- 1,2,4,5-tetradeuterio-3-nitro-6-(trifluoromethyl)benzene
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- Inchi: 1S/C7H4F3NO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H/i1D,2D,3D,4D
- InChI Key: XKYLCLMYQDFGKO-RHQRLBAQSA-N
- SMILES: C1([2H])=C(C(F)(F)F)C([2H])=C([2H])C([N+]([O-])=O)=C1[2H]
4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1265588-250mg |
4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4 |
1219804-05-3 | 98%D | 250mg |
$1110 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1265588-250mg |
4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4 |
1219804-05-3 | 98%D | 250mg |
$1225 | 2023-04-05 | |
| A2B Chem LLC | AE63356-250mg |
4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4 |
1219804-05-3 | 98%D | 250mg |
$788.00 | 2024-04-20 |
4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4 Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4
Recent Advances in the Study of 1219804-05-3 and 4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4 in Chemical Biology and Pharmaceutical Research
The compound 1219804-05-3 and its deuterated analog, 4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4, have garnered significant attention in recent chemical biology and pharmaceutical research. These molecules are of particular interest due to their unique structural properties and potential applications in drug discovery, metabolic studies, and analytical chemistry. This research brief synthesizes the latest findings related to these compounds, highlighting their synthesis, characterization, and applications in biomedical research.
Recent studies have focused on the synthetic pathways for 1219804-05-3, emphasizing its role as a key intermediate in the production of fluorinated aromatic compounds. The deuterated form, 4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4, has been extensively used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies. Its stability and isotopic purity make it invaluable for quantitative analysis in pharmacokinetic and metabolic studies, particularly in tracing the fate of trifluoromethyl-containing drugs in biological systems.
One of the groundbreaking applications of 4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4 is in the field of isotopic labeling for drug metabolism studies. Researchers have utilized this compound to investigate the metabolic pathways of fluorinated pharmaceuticals, providing insights into their bioavailability and potential toxicity. The deuterium atoms in the molecule serve as tracers, enabling precise tracking of metabolic transformations and interactions with biological macromolecules.
In addition to its analytical applications, 1219804-05-3 has been explored for its potential as a building block in medicinal chemistry. Recent publications describe its use in the synthesis of novel fluorinated heterocycles, which exhibit promising biological activities, including antimicrobial and anti-inflammatory properties. The trifluoromethyl group in these compounds enhances their lipophilicity and metabolic stability, making them attractive candidates for further drug development.
Advanced spectroscopic techniques, such as high-resolution mass spectrometry (HRMS) and 2D NMR, have been employed to characterize the structural and electronic properties of these compounds. These studies have revealed detailed information about their molecular conformations and interactions with biological targets, facilitating the rational design of more effective pharmaceuticals.
Looking ahead, the continued exploration of 1219804-05-3 and 4-NITRO-A,A,A-TRIFLUOROTOLUENE-D4 is expected to yield further innovations in drug design and metabolic research. Their unique properties position them as valuable tools for advancing our understanding of fluorinated compounds in biological systems and for developing next-generation therapeutics with improved efficacy and safety profiles.
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